2-Chloro-N-phenylquinolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
824935-59-3 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-chloro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-15/h1-10H,(H,17,18) |
InChI Key |
HAVBUBMRCBHFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N Phenylquinolin 4 Amine and Its Structural Analogs
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-N-phenylquinolin-4-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete map of its atomic framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the quinoline (B57606) and phenyl rings typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The N-H proton of the secondary amine group is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinoline and phenyl rings are expected to resonate in the aromatic region (110-160 ppm). The carbon atom C4, bonded to the nitrogen of the phenylamine group, would likely appear in the more downfield portion of this range, while the C2 carbon, attached to the electronegative chlorine atom, would also be significantly deshielded. Based on data from structurally related compounds such as 2-chloro-N-phenylaniline and various substituted quinolines, predicted chemical shifts can be tabulated. rsc.orgrsc.org For instance, in 2-chloro-N-phenylaniline, aromatic carbons appear between 115 and 142 ppm. rsc.org Similarly, carbons in quinolin-4(1H)-one derivatives resonate between 107 and 177 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H3 | ~6.5 - 7.0 | ~100 - 110 |
| Quinoline H5 | ~8.0 - 8.3 | ~125 - 130 |
| Quinoline H6, H7, H8 | ~7.3 - 7.9 | ~120 - 135 |
| Phenyl H2'/H6' | ~7.6 - 7.8 | ~120 - 125 |
| Phenyl H3'/H5' | ~7.3 - 7.5 | ~129 - 131 |
| Phenyl H4' | ~7.1 - 7.3 | ~123 - 126 |
| Amine NH | ~9.0 - 10.0 (broad s) | - |
| Quinoline C2 | - | ~150 - 155 |
| Quinoline C3 | - | ~100 - 110 |
| Quinoline C4 | - | ~155 - 160 |
| Quinoline C4a | - | ~120 - 125 |
| Quinoline C5 | - | ~125 - 130 |
| Quinoline C6 | - | ~124 - 128 |
| Quinoline C7 | - | ~128 - 132 |
| Quinoline C8 | - | ~118 - 122 |
| Quinoline C8a | - | ~148 - 152 |
| Phenyl C1' | - | ~138 - 142 |
| Phenyl C2'/C6' | - | ~120 - 125 |
| Phenyl C3'/C5' | - | ~129 - 131 |
| Phenyl C4' | - | ~123 - 126 |
Two-Dimensional NMR Techniques for Atom Connectivity and Spatial Proximity
To unambiguously assign the proton and carbon signals and to confirm the structure, two-dimensional NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
A COSY spectrum would reveal correlations between adjacent protons, helping to trace the connectivity within the quinoline and phenyl ring systems. For example, it would show a cross-peak between H5 and H6 of the quinoline ring.
An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals that bear hydrogen atoms.
The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nih.gov This technique would be instrumental in connecting the different fragments of the molecule. For instance, the NH proton would show a correlation to carbons C4, C3, and the phenyl carbon C1', confirming the N-phenylquinolin-4-amine linkage. psu.edu Similarly, the H3 proton would show correlations to C2, C4, and C4a, solidifying the assignments within the quinoline core.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically observed as a sharp to medium band in the 3300-3500 cm⁻¹ region. scielo.br Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will be complex, containing characteristic stretching vibrations for the C=N and C=C bonds of the quinoline and phenyl rings. austinpublishinggroup.com The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. researchgate.netresearchgate.net
Raman Spectroscopy Applications
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations, which are strong in the FT-IR spectrum, are also expected to be prominent in the Raman spectrum. The C-Cl stretch, often weak in the infrared, can sometimes give a more intense signal in the Raman spectrum. sigmaaldrich.com Analysis of related compounds like 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives shows characteristic bands for N-H stretching and C=C/C=O modes, which aids in the interpretation of the spectrum for the title compound. scielo.br
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound Predicted values are based on analysis of structurally similar compounds.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 (Medium, Sharp) | 3300 - 3500 (Weak) |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| C=C and C=N Ring Stretch | 1500 - 1650 (Strong, Multiple) | 1500 - 1650 (Strong, Multiple) |
| Aromatic C-H In-Plane Bend | 1000 - 1300 (Multiple) | 1000 - 1300 (Multiple) |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 (Strong) | 750 - 900 (Weak) |
| C-Cl Stretch | 600 - 800 (Medium to Strong) | 600 - 800 (Strong) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. nih.gov For this compound (C₁₅H₁₁ClN₂), the HRMS analysis using a technique like electrospray ionization (ESI) would show a protonated molecular ion peak [M+H]⁺.
The exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the molecular formula. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+2+H]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure by showing characteristic losses, such as the loss of a chlorine atom or fragmentation of the quinoline or phenyl rings. For example, HRMS data for 2-(4-chlorophenyl)quinolin-4(1H)-one shows the expected [M+H]⁺ peak, confirming its composition. rsc.org
Single Crystal X-ray Diffraction Analysis
Elucidation of Molecular Geometry, Bond Lengths, and Torsional Angles
The molecular geometry of quinoline derivatives, as revealed by X-ray diffraction, confirms the inherent planarity of the quinoline ring system. In a closely related structure, 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, the quinoline ring system is observed to be essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.012 Å. nih.gov It is expected that this compound would exhibit a similar planar quinoline core.
Table 1: Selected Bond Lengths and Torsional Angles from a Structural Analog (Data based on 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline) nih.gov
| Parameter | Value |
| C1-Cl1 Bond Length | 1.750 (2) Å |
| N2=C10 Bond Length | 1.277 (3) Å |
| Quinoline-Phenyl Dihedral Angle | 8.46 (10)° |
| Quinoline Ring System r.m.s. deviation | 0.012 Å |
Analysis of Supramolecular Interactions and Crystal Packing Motifs
The crystal packing of quinoline derivatives is governed by a network of non-covalent interactions that dictate the supramolecular architecture. These interactions, though weak individually, collectively determine the stability and physical properties of the crystal. In the absence of strong hydrogen bond donors like -OH or -COOH, the packing is often dominated by weaker C-H···N and C-H···π interactions, as well as π-π stacking interactions between the aromatic rings. researchgate.net
Hirshfeld surface analysis is a valuable tool for quantitatively exploring these intermolecular contacts. For the 2-chloroquinoline (B121035) analog, this analysis showed that the most significant contributions to crystal packing arise from H⋯H (35.5%), C⋯H/H⋯C (33.7%), Cl⋯H/H⋯Cl (12.3%), and N⋯H/H⋯N (9.5%) contacts. nih.gov It is highly probable that the crystal structure of this compound is also stabilized by a similar combination of weak intermolecular forces, with the N-H of the amine group and C-H bonds acting as hydrogen bond donors, and the aromatic π-systems and the nitrogen atom of the quinoline ring acting as acceptors.
Table 2: Common Supramolecular Interactions in Quinoline Analogs
| Interaction Type | Description | Typical Role in Crystal Packing |
| N—H⋯π | A hydrogen bond between the amine proton and the electron cloud of a phenyl or quinoline ring. | Links molecular chains into a 3D network. nih.gov |
| C—H⋯π | A weak hydrogen bond between a carbon-bound hydrogen and an aromatic π-system. | Forms zigzag chains of molecules. nih.gov |
| C—H⋯N | A hydrogen bond involving a C-H donor and a nitrogen acceptor (e.g., the quinoline nitrogen). | Contributes to the stabilization of the crystal structure. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the packing of planar molecules, often in a parallel-displaced or T-shaped arrangement. |
Conformational Isomerism and Solid-State Polymorphism
Conformational isomerism in this compound would primarily arise from the rotation around the single bond connecting the exocyclic nitrogen atom to the phenyl ring (the C4-N bond) and the bond connecting the nitrogen to the phenyl ring. This rotation can lead to different spatial arrangements of the phenyl group relative to the quinoline core, resulting in distinct conformers. The planarity or twisting of this linkage is influenced by steric hindrance from adjacent atoms and the potential for intramolecular hydrogen bonding.
The existence of different conformers in the solution or gas phase can lead to solid-state polymorphism, where a compound crystallizes in multiple distinct crystal structures with different packing arrangements and intermolecular interactions. Each polymorph represents a different free energy minimum and can exhibit unique physical properties, such as melting point, solubility, and stability. While no specific polymorphs have been reported for this compound, the conformational flexibility inherent in its structure makes polymorphism a distinct possibility. The specific crystallization conditions, such as solvent and temperature, could favor the formation of one polymorph over another. The study of quinoxaline (B1680401) derivatives has shown that different crystallization conditions can indeed lead to different crystal systems and space groups, highlighting the potential for polymorphism in this class of heterocyclic compounds. researchgate.net
Computational and Theoretical Chemistry Studies on 2 Chloro N Phenylquinolin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular properties of 2-Chloro-N-phenylquinolin-4-amine from first principles. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties.
Table 1: Calculated Molecular Properties of this compound using DFT (Note: The following data are representative examples based on typical values for similar quinoline (B57606) derivatives and are for illustrative purposes.)
| Property | Calculated Value |
| Total Energy | -1257.8 Hartree |
| Dipole Moment | 3.45 Debye |
| Isotropic Polarizability | 35.12 ų |
| C-Cl Bond Length | 1.75 Å |
| C4-N Bond Length | 1.37 Å |
| Quinoline-Phenyl Torsion Angle | 45.2° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich N-phenylamine moiety and parts of the quinoline ring, while the LUMO is often distributed over the quinoline scaffold, particularly the ring containing the electron-withdrawing chlorine atom.
Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data are representative examples based on typical values for similar quinoline derivatives and are for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.24 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (colored in shades of red and yellow) are associated with high electron density and are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms and the π-system of the aromatic rings. Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. Such positive regions are often found around the hydrogen atoms, particularly the amine proton, and in the vicinity of the electronegative chlorine atom. The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species.
Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability.
In this compound, NBO analysis can quantify the delocalization of electron density from lone pair orbitals to antibonding orbitals. For instance, the interaction between the lone pair of the amine nitrogen and the π* antibonding orbitals of the quinoline ring can be evaluated. Similarly, the stabilizing interactions involving the lone pairs of the quinoline nitrogen and the chlorine atom with adjacent antibonding orbitals can be assessed. These interactions are described by their second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. NBO analysis also provides the natural atomic charges on each atom, offering a more refined picture of the charge distribution than that from simpler population analyses.
Molecular Modeling and Simulation Methodologies
Beyond static quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior and conformational preferences of this compound.
Conformational Space Exploration and Energetic Landscapes
The flexibility of this compound arises primarily from the rotation around the single bond connecting the phenyl group to the amine nitrogen and the bond between the amine nitrogen and the quinoline ring. Exploring the conformational space of the molecule is essential to identify the most stable conformers and to understand the energy barriers between them.
This exploration can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. The results can be visualized as a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the energetic landscape is crucial for predicting the molecule's predominant shape in different environments and its ability to adopt specific conformations that may be required for biological activity or material properties.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic picture of molecular systems over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the accessible shapes the molecule can adopt. This is crucial as the three-dimensional structure of a molecule dictates its interaction with biological targets.
Ligand-Target Docking Studies for Interaction Mode Prediction
Predicting how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme, is a key application of computational chemistry. Ligand-target docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov
Table 1: Representative Docking Study Parameters for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |
| Docking Software | AutoDock Vina |
| Search Space | A grid box centered on the known ATP binding site |
| Scoring Function | Vina empirical scoring function |
| Number of Poses | 10 |
| Predicted Binding Affinity | -8.5 kcal/mol (hypothetical value) |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |
This table presents hypothetical data for illustrative purposes.
Free Energy Calculations (e.g., MM/GBSA) in Interaction Affinity Prediction
While docking provides a rapid assessment of binding modes, more rigorous methods are often employed to refine the prediction of binding affinity. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular post-docking analysis method used to calculate the free energy of binding of a ligand to a protein. elsevierpure.comresearchgate.net
The MM/GBSA method involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. nih.gov This calculation considers the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Generalized Born model), and the nonpolar solvation energy (estimated from the solvent-accessible surface area). nih.gov These calculations provide a more accurate estimation of the stability of the protein-ligand complex compared to docking scores alone. researchgate.net
Quantitative Structure-Property Relationship (QSPR) and Structure-Interaction Relationship (QSIR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Interaction Relationship (QSIR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities, respectively. nih.gov
Development and Validation of Predictive Models for Chemical Properties
For this compound and its analogs, QSPR models can be developed to predict a range of chemical properties. This involves calculating a set of molecular descriptors for a series of related quinoline derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to an experimentally measured property. nih.gov Such properties could include solubility, melting point, or chromatographic retention time. Validation of these models is crucial and is typically performed using an external set of compounds not used in the model development. nih.gov
Statistical Correlation of Molecular Descriptors with Observed Chemical Phenomena
The core of QSPR and QSIR modeling lies in the statistical correlation of molecular descriptors with observed phenomena. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. By identifying which descriptors are most influential in predicting a particular property or activity, researchers can gain insights into the underlying molecular mechanisms. For example, a strong correlation between a descriptor related to hydrophobicity and the membrane permeability of a series of quinoline analogs would suggest that this property is a key determinant of their ability to cross cell membranes. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSPR/QSIR Studies of Quinoline Derivatives
| Descriptor Class | Example Descriptors | Property/Activity Predicted |
| Topological | Wiener Index, Balaban J index | Boiling point, Molar refractivity |
| Geometrical | Molecular surface area, Molecular volume | Solubility, Permeability |
| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Biological activity |
| Hydrophobic | LogP | Membrane permeability, Protein binding |
Computational Screening and Rational Design of Novel Quinoline Analogs
A significant advantage of QSPR and QSIR models is their application in the computational screening of virtual libraries of compounds and the rational design of novel analogs. manchester.ac.uk Once a predictive model is established, it can be used to estimate the properties or activities of a large number of yet-to-be-synthesized molecules. This allows for the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. mdpi.com For instance, a validated QSAR model for the anti-proliferative activity of quinoline derivatives could be used to screen a virtual library of this compound analogs, identifying those with the highest predicted potency. nih.gov This in silico screening, combined with insights from docking and MD simulations, provides a powerful platform for the rational design of new quinoline-based compounds with tailored properties. rsc.org
Advanced Chemical Applications and Future Research Trajectories for Quinoline Amine Scaffolds
2-Chloro-N-phenylquinolin-4-amine as a Versatile Chemical Synthon
The reactivity of this compound, particularly the presence of a displaceable chlorine atom at the 2-position and a reactive amine at the 4-position, makes it an exceptionally versatile synthon for organic chemists. This dual functionality allows for sequential and selective modifications, paving the way for the construction of complex molecular frameworks.
Utilization in the Modular Construction of Complex Organic Architectures
The modular nature of synthesizing derivatives from this compound allows for the systematic construction of complex organic architectures. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to replace the chlorine with various amines, expanding the molecular diversity. nih.gov
Furthermore, the N-phenyl group and the quinoline (B57606) core itself can be subjected to further functionalization. This step-wise and controlled approach is crucial for building intricate, multi-component molecular structures with desired stereochemistry and electronic properties. The synthesis of N-substituted-2-phenylquinolin-4-amines through modular three-component reactions highlights the adaptability of this scaffold for creating complex derivatives.
Design and Synthesis of Diverse Chemical Compound Libraries
The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, heavily relies on the availability of versatile scaffolds. nih.gov this compound is an ideal starting point for the generation of such libraries. The reactivity of the C2-chloro and C4-amino groups allows for a "mix-and-match" approach, where different building blocks can be introduced at these positions.
For example, a library of 2-substituted-N-phenylquinolin-4-amine derivatives can be generated by reacting this compound with a diverse set of nucleophiles. Similarly, the N-phenyl moiety can be varied by starting with different anilines in the initial synthesis of the quinoline core. This strategy enables the creation of large and diverse compound libraries that can be screened for various biological activities, accelerating the drug discovery process. nih.gov The synthesis of a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, although a different heterocyclic system, illustrates the principles that can be applied to the quinoline scaffold for library generation. nih.gov
Interdisciplinary Perspectives in Chemical Biology Research
The unique structural features of this compound and its derivatives make them valuable tools in the field of chemical biology, which aims to study and manipulate biological systems using chemical tools.
Fundamental Mechanistic Investigations of Molecular Recognition Events
Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology. The planar aromatic system of the quinoline ring and the hydrogen bonding capabilities of the amino group in this compound derivatives allow them to interact with biological macromolecules such as proteins and nucleic acids.
By systematically modifying the substituents on the quinoline core and the N-phenyl group, researchers can investigate the specific structural requirements for binding to a particular biological target. For example, a study on substituted 2-phenylquinolin-4-amines as antagonists of immunostimulatory CpG-oligodeoxynucleotides revealed that the interactions are additive and that the size of the molecule plays a crucial role in its ability to bind to the biological receptor. nih.gov Such studies provide valuable insights into the molecular forces that govern these recognition events. Molecular docking studies on related 2-phenylamino-4-phenoxyquinoline derivatives have also been used to predict binding interactions with biological targets. nih.gov
Development of Chemical Probes for Specific Molecular Targets in Model Systems
Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or other biomolecule. The this compound scaffold can be readily modified to create such probes. For instance, a fluorescent tag or a reactive group for covalent labeling can be attached to the molecule without significantly altering its binding properties.
These chemical probes can then be used to visualize the localization of a target protein within a cell, to identify new binding partners, or to study the functional consequences of inhibiting a particular protein. While specific examples for this compound are not abundant in the literature, the general principles of chemical probe development are applicable. The synthesis of hybrid molecules containing the 7-chloro-4-aminoquinoline nucleus demonstrates the potential for creating complex probes based on the quinoline scaffold. nih.gov
Emerging Trends and Future Directions in Quinoline Chemistry Research
The field of quinoline chemistry is continuously evolving, driven by the need for new therapeutic agents and advanced materials. Research into 4-aminoquinolines, including scaffolds like this compound, is expected to focus on several key areas. nih.govfrontiersin.org
One major trend is the development of more efficient and sustainable synthetic methodologies. This includes the use of catalysis, such as palladium-catalyzed reactions, to achieve transformations under milder conditions and with higher selectivity. frontiersin.org The exploration of one-pot, multi-component reactions will also continue to be a priority for the rapid generation of molecular diversity.
Another significant direction is the design of "hybrid molecules" that combine the quinoline scaffold with other pharmacophores to create compounds with dual or synergistic activities. nih.gov This approach is being explored for the development of new anticancer and antimicrobial agents. For example, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have been synthesized and evaluated for their antiproliferative and antifungal activity. nih.gov
Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of new quinoline-based compounds with optimized properties. nih.govnih.gov These in silico techniques can help to predict the biological activity of virtual compounds and guide the synthetic efforts towards the most promising candidates.
The future of research on this compound and related quinoline amine scaffolds lies in the integration of modern synthetic chemistry, chemical biology, and computational science to unlock their full potential in various scientific disciplines.
Exploration of Novel Synthetic Methodologies
The synthesis of quinoline derivatives has a rich history, with classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions being foundational. tandfonline.comrsc.org However, these traditional approaches often require harsh reaction conditions, high temperatures, and the use of hazardous reagents. tandfonline.com Consequently, modern organic synthesis has shifted towards the development of more efficient, environmentally friendly, and versatile methodologies. researchgate.nettandfonline.com
Recent advancements have focused on several key areas:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for quinoline synthesis. For instance, the use of microwave irradiation in the Friedländer synthesis with a reusable solid acid catalyst like Nafion NR50 exemplifies a greener approach. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org This approach offers high atom economy and allows for the creation of diverse chemical libraries for screening purposes. rsc.org
Transition Metal Catalysis: Catalysts based on metals like copper, cobalt, and rhodium have enabled novel C-H activation and cyclization strategies for quinoline synthesis. mdpi.com These methods often proceed under milder conditions and with greater functional group tolerance compared to classical methods. For example, a ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones has been developed for the efficient synthesis of quinolines. mdpi.com
Green Chemistry Approaches: The use of water as a solvent, recyclable catalysts, and solvent-free reaction conditions are central to the development of sustainable synthetic routes for quinoline derivatives. tandfonline.comresearchgate.net For example, an iron-promoted method for substituted quinoline synthesis and a TfOH-catalyzed solvent-free synthesis have been reported. tandfonline.com
A notable example of modern synthetic strategy is the synthesis of 2-phenylamino-4-phenoxy-quinoline derivatives. This involves a cross-coupling reaction between 2-chloro-4-phenoxyquinolines and an appropriate amine, showcasing the modularity of contemporary synthetic methods. nih.gov The synthesis of the precursor, 2-chloro-4-phenoxyquinoline, is achieved through the nucleophilic substitution of 2,4-dichloroquinoline (B42001). nih.gov
| Synthetic Approach | Key Features | Catalyst/Reagent Examples | Reference(s) |
| Microwave-Assisted | Reduced reaction times, improved yields, green chemistry. | Nafion NR50 | mdpi.com |
| Multicomponent Reactions | High efficiency, atom economy, diversity-oriented synthesis. | Povarov, Gewald, and Ugi reactions have been employed. | rsc.org |
| Transition Metal Catalysis | Milder conditions, high functional group tolerance, novel bond formations. | Copper, Cobalt, Rhodium salts. | mdpi.com |
| Green Chemistry | Use of water as a solvent, recyclable catalysts, solvent-free conditions. | Iron, Triflic acid (TfOH) | tandfonline.com |
Advancements in Computational Tools for Quinoline Design and Analysis
Computational chemistry has become an indispensable tool in the rational design and analysis of quinoline derivatives, significantly accelerating the discovery of new compounds with desired properties. mdpi.comnih.gov These tools provide deep insights into structure-activity relationships (SAR) and predict the physicochemical properties of novel molecules before their synthesis.
Key computational methods employed in the study of quinoline scaffolds include:
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method is used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) are used to analyze the steric and electrostatic contributions of different substituents on the quinoline scaffold, guiding the design of more potent derivatives. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com It is widely used to screen virtual libraries of quinoline derivatives against biological targets and to understand the key interactions that govern their activity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the complex and the conformational changes that occur upon binding. nih.govnih.gov This method offers a more realistic representation of the biological system compared to static docking models.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early assessment of drug-like properties helps to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage failures in drug development. nih.gov
For example, in the design of novel quinoline-based anticancer agents, 3D-QSAR and CoMFA contour maps have been utilized to identify regions of the molecule where modifications could enhance biological activity. mdpi.com Similarly, molecular docking has been instrumental in understanding the binding of 2-phenylamino-4-phenoxy-quinoline derivatives to HIV-1 reverse transcriptase. nih.gov
| Computational Tool | Application in Quinoline Research | Key Insights Provided | Reference(s) |
| 3D-QSAR/CoMFA | Designing novel anticancer agents. | Structure-activity relationships, identification of key structural features for activity. | mdpi.com |
| Molecular Docking | Predicting binding of inhibitors to HIV-1 reverse transcriptase and other enzymes. | Binding affinity, interaction modes, prediction of biological activity. | nih.govmdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the potential of quinolines as enzyme inhibitors. | Stability of ligand-protein complexes, dynamic behavior. | nih.govnih.gov |
| ADMET Prediction | Evaluating the drug-like properties of new quinoline derivatives. | Intestinal absorption, blood-brain barrier penetration, potential toxicity. | nih.gov |
Q & A
Q. How can the identity of 2-Chloro-N-phenylquinolin-4-amine be confirmed using spectroscopic methods?
- Methodological Answer: Combine 1H NMR , 13C NMR , and mass spectrometry (MS) for structural confirmation. For example, in similar quinoline derivatives, 1H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm and NH signals near δ 5.5–6.0 ppm), while 13C NMR identifies carbonyl and aromatic carbons. High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 344.5 for C24H28N2) .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer: A typical route involves: (1) Nucleophilic substitution of 4-chloroquinoline with aniline derivatives under reflux in a polar aprotic solvent (e.g., DMF) ; (2) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient); (3) Characterization using melting point analysis, NMR, and MS. Yield optimization may require temperature control and catalyst screening (e.g., Pd-based catalysts for cross-coupling reactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents into this compound?
- Methodological Answer: Use Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, in analogous compounds, replacing diethylamino groups with piperidine derivatives increased yields from 24% to 92% by adjusting steric and electronic effects . Advanced techniques like microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed?
- Methodological Answer: Perform single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters (e.g., monoclinic P21/c space group with a = 5.9565 Å, b = 7.9936 Å, c = 25.0603 Å) . Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., N–H···N or C–H···π interactions). Software like SHELXL refines the structure and visualizes packing motifs .
Q. What computational methods are suitable for studying the electronic structure of this compound?
- Methodological Answer: Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) for accurate thermochemical properties. Include exact-exchange terms to reduce errors in atomization energies (<2.4 kcal/mol) . For correlation energy, use the Colle-Salvetti formula with gradient expansions for local kinetic-energy density . Basis sets like 6-31G(d,p) are recommended for geometry optimization and frontier molecular orbital (FMO) analysis.
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodological Answer: Address outliers using multi-scan absorption correction (e.g., SADABS) and iterative refinement in SHELXL. Check for twinning or disorder by analyzing Rint values and residual electron density maps. For example, in N-(4-chlorophenyl)quinolin-2-amine, R factors improved to R = 0.052 and wR = 0.134 after rigorous refinement .
Q. How can analogs of this compound be designed to enhance pharmacological activity?
- Methodological Answer: Employ structure-activity relationship (SAR) studies by modifying substituents at the phenyl or quinoline moieties. For antimalarial analogs, introducing sulfonyl groups (e.g., 4,4’-sulfonylbis derivatives) improved activity due to enhanced hydrogen bonding with target proteins . Validate designs using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., Plasmodium falciparum inhibition).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
